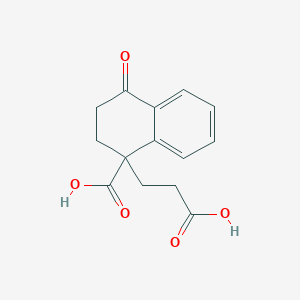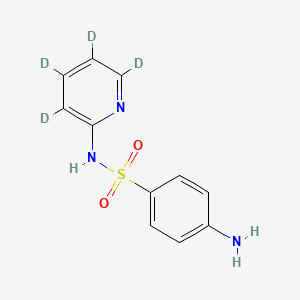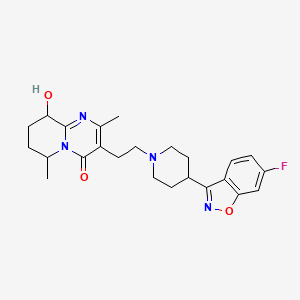
6-Methyl Paliperidone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl Paliperidone is a derivative of Paliperidone, an atypical antipsychotic used primarily in the treatment of schizophrenia and schizoaffective disorder . Paliperidone is the primary active metabolite of Risperidone, another well-known antipsychotic . The addition of a methyl group to the Paliperidone structure results in this compound, which may exhibit unique pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl Paliperidone involves several steps, starting from the preparation of key intermediates. One common route involves the reaction of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole monohydrochloride in the presence of diisopropylamine in a methanol medium . The crude product is then purified through column chromatography and recrystallized from acetone and 2-propanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and automated purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl Paliperidone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes present in the molecule to alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
6-Methyl Paliperidone has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of methylation on the pharmacological properties of antipsychotic drugs.
Biology: Researchers investigate its interactions with various biological targets, including dopamine and serotonin receptors.
Medicine: The compound is studied for its potential therapeutic effects in treating psychiatric disorders.
Industry: It is used in the development of new formulations and delivery systems for antipsychotic medications .
Mécanisme D'action
The mechanism of action of 6-Methyl Paliperidone is similar to that of Paliperidone. It acts as an antagonist at central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors . This dual antagonism is believed to mediate its therapeutic effects in schizophrenia. Additionally, it has affinity for alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors, which may contribute to its overall pharmacological profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
Paliperidone: The parent compound, known for its use in treating schizophrenia.
Risperidone: The precursor to Paliperidone, also used as an antipsychotic.
Olanzapine: Another atypical antipsychotic with a different receptor binding profile.
Quetiapine: An atypical antipsychotic with a broader spectrum of receptor targets .
Uniqueness
6-Methyl Paliperidone is unique due to the presence of the methyl group, which may alter its pharmacokinetics and pharmacodynamics compared to Paliperidone. This modification can potentially lead to differences in efficacy, side effects, and receptor binding affinity .
Propriétés
Formule moléculaire |
C24H29FN4O3 |
|---|---|
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2,6-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C24H29FN4O3/c1-14-3-6-20(30)23-26-15(2)18(24(31)29(14)23)9-12-28-10-7-16(8-11-28)22-19-5-4-17(25)13-21(19)32-27-22/h4-5,13-14,16,20,30H,3,6-12H2,1-2H3 |
Clé InChI |
ZJCXDHQBBANXLW-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C2=NC(=C(C(=O)N12)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



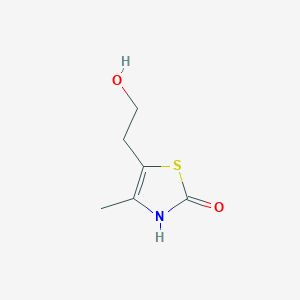

![[(2R,3S,4S,5R,6R)-6-[[(3S,10R,13R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl (Z)-octadec-9-enoate](/img/structure/B13861896.png)
![[2-Methyl-4-(1-morpholin-4-ylethyl)phenyl]methanol](/img/structure/B13861902.png)
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19-methoxy-12-[(2R)-1-[(3R,4R)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13861904.png)
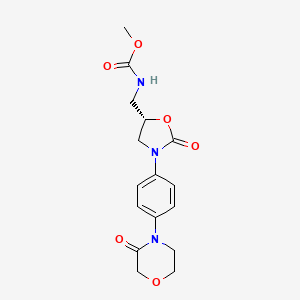
![N-[1-(2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[d]pyridazinyl)carbonyl]-4-methylbenzenesulfonamide](/img/structure/B13861914.png)

![4-[[2-[3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoylamino]-3-(3-carboxypropylamino)-3-oxopropanoyl]amino]butanoic acid](/img/structure/B13861918.png)

